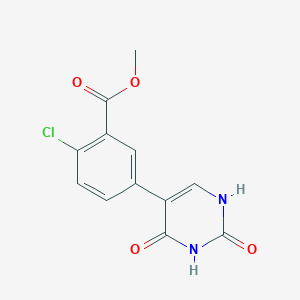
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-BPDP), is a pyrimidine derivative with potential applications in scientific research. It is a colorless, crystalline solid that is soluble in water and alcohol, and has a melting point of 106-108 °C. 5-BPDP has been used in a variety of scientific research applications, including as a fluorescent label, a substrate for enzymatic reactions, and a fluorescent indicator for the detection of metal ions.
科学研究应用
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a number of potential scientific research applications. It has been used as a fluorescent label in the detection of DNA and proteins. It can also be used as a substrate for enzymatic reactions, such as the detection of proteases and phosphatases. 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has also been used as a fluorescent indicator for the detection of metal ions, such as copper and zinc.
作用机制
The mechanism of action of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not well understood. However, it is believed that it interacts with metal ions and proteins, resulting in a change in its fluorescence properties. This change in fluorescence properties can be used to detect the presence of metal ions and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not well understood. However, it is believed that it may have antioxidant and anti-inflammatory effects. It has also been suggested that it may have potential applications in the treatment of certain diseases, such as cancer.
实验室实验的优点和局限性
One of the main advantages of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is that it is relatively easy to synthesize in high yields with excellent purity. This makes it an ideal substrate for enzymatic reactions and a useful fluorescent indicator for the detection of metal ions. However, it is important to note that 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not suitable for use in humans or animals, as it may have toxic effects.
未来方向
The potential applications of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are still being explored. Future research should focus on elucidating the mechanism of action of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% and its biochemical and physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in the treatment of various diseases. Additionally, further research should be conducted to determine the potential applications of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in the development of new drugs and drug delivery systems. Finally, research should be conducted to explore the potential uses of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a fluorescent label for the detection of DNA and proteins.
合成方法
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Suzuki coupling reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a base. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboronic acid. The Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of copper. The use of these methods has enabled the synthesis of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in high yields with excellent purity.
属性
IUPAC Name |
5-(2-phenylmethoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-14(10-18-17(21)19-16)13-8-4-5-9-15(13)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNOUIIBNSJMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385987.png)

![(2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386003.png)









